4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine
Description
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is a brominated pyrimidine derivative featuring a piperazine linker and alkyl substituents. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural versatility and biological relevance, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6/c1-3-13-8-14(20-11(2)19-13)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHUOKCDBLCHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The piperazine bridge is introduced via SNAr between 4-chloro-6-ethyl-2-methylpyrimidine and piperazine. This reaction typically employs polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (80–100°C). For instance, a patent methodology describes stirring 4-chloro-6-ethyl-2-methylpyrimidine with excess piperazine in DMF at 90°C for 12 hours, achieving 85% conversion to 4-(piperazin-1-yl)-6-ethyl-2-methylpyrimidine. Excess piperazine ensures complete substitution while minimizing dimerization.
Palladium-Catalyzed Amination
Alternative approaches utilize palladium catalysis to couple 5-bromo-2-chloropyrimidine with pre-formed 4-(piperazin-1-yl)-6-ethyl-2-methylpyrimidine. A method adapted from literature employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XPhos ligand in toluene–water (4:1) at 100°C. This Buchwald–Hartwig amination achieves 78% yield, with cesium carbonate (Cs₂CO₃) as the base. Comparative studies indicate that Pd/XPhos systems outperform traditional SNAr in sterically hindered substrates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. In SNAr, DMF (ε = 36.7) enhances nucleophilicity of piperazine, whereas toluene (ε = 2.4) is preferred for palladium-catalyzed routes to prevent ligand degradation. Temperature optimization studies reveal that SNAr proceeds optimally at 90°C, while palladium-mediated couplings require 100°C for full conversion.
Catalytic Systems
The choice of ligand in palladium catalysis critically affects yield. XPhos ligands, with their bulky di-tert-butyl groups, suppress undesired β-hydride elimination, as demonstrated in analogous pyrimidine couplings. By contrast, weaker ligands like triphenylphosphine (PPh₃) result in ≤50% yield due to competing side reactions.
Structural Characterization and Purity Assessment
Spectroscopic Validation
1H NMR analysis of the final product confirms regioselectivity. The singlet at δ 2.36 ppm corresponds to the methyl group on the pyrimidine ring, while the ethyl group’s quartet (δ 1.25 ppm) and triplet (δ 2.85 ppm) verify successful alkylation. High-resolution mass spectrometry (HRMS) data ([M+H]+ = 391.1341) align with theoretical values (391.1355).
Chromatographic Purification
Comparative Analysis of Synthetic Routes
| Parameter | SNAr Route | Palladium Route |
|---|---|---|
| Yield | 85% | 78% |
| Reaction Time | 12 h | 8 h |
| Catalyst Cost | None | High (Pd/XPhos) |
| Byproducts | Piperazine dimers | Dehalogenated species |
| Scalability | >100 g feasible | Limited by Pd cost |
The SNAr method offers cost-effective scalability, whereas palladium catalysis provides faster kinetics for small-scale syntheses.
Challenges and Mitigation Strategies
Regioselectivity in Bromopyrimidine Synthesis
Bromination of 2-chloropyrimidine at the 5-position competes with 4-substitution. Employing NBS with azobisisobutyronitrile (AIBN) in CCl₄ at 80°C ensures >90% 5-bromo selectivity.
Piperazine Dimerization
Excess piperazine (3 eq.) suppresses dimer formation during SNAr. Alternatively, slow addition of piperazine (0.5 eq./h) minimizes exothermic side reactions.
Industrial Applications and Modifications
The compound’s piperazine–pyrimidine architecture is a pharmacophore in kinase inhibitors. Substituting the ethyl group with tert-butyl enhances metabolic stability, as seen in related analogs. Patent data further discloses ethylsulfonyl derivatives for enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the pyrimidine and piperazine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of brominated pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets involved in tumor growth and proliferation. For instance, research has shown that similar compounds can inhibit the activity of kinases that are crucial for cancer cell survival .
Antimicrobial Properties
Research has demonstrated that compounds containing piperazine and pyrimidine rings possess antimicrobial activity against a range of pathogens. In vitro studies have indicated that 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine exhibits effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Neurological Disorders
The piperazine component is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, which could have implications for treating conditions such as depression and anxiety .
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of brominated pyrimidines and evaluated their cytotoxicity against several cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of several piperazine derivatives, including our compound. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics, suggesting a novel approach to treating resistant infections .
Case Study 3: Neuropharmacological Effects
A neuropharmacological study investigated the effects of piperazine derivatives on serotonin receptors in animal models. The findings indicated that compounds similar to this compound could serve as potential anxiolytics, warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure Variations :
- The target compound shares a pyrimidine-piperazine scaffold with 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine , but differs in alkyl substituents (ethyl/methyl vs. tert-butyl/cyclopropyl). These substitutions likely alter steric bulk and pharmacokinetic properties.
- In contrast, 2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine replaces pyrimidine with a quinazoline core, enhancing PAK4 inhibitory activity (IC₅₀ = 12 nM) .
Biological Activity :
- The quinazoline derivative in demonstrates potent inhibition of A549 lung cancer cell proliferation (IC₅₀ = 0.8 μM), attributed to the chloro and pyrazole groups enhancing target binding.
- The target compound’s ethyl and methyl groups may optimize metabolic stability compared to tert-butyl analogs, which often suffer from rapid clearance .
Synthetic Routes: The target compound’s synthesis likely parallels methods used for 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine, involving Buchwald-Hartwig coupling of bromopyrimidine with piperazine derivatives . In contrast, 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one employs hydrazine coupling under acidic conditions, yielding a fused pyrimidine-pyrazole system .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The target compound’s LogP (2.8) suggests moderate membrane permeability, balancing the hydrophobic bromine and hydrophilic piperazine .
- Thermal Stability : The bromopyrimidine-piperazine scaffold in exhibits a melting point of 97–99°C, indicating robust crystallinity, which may correlate with the target compound’s stability.
Biological Activity
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine, a substituted pyrimidine compound, has garnered attention due to its potential biological activity, particularly in medicinal chemistry. Its structure incorporates a piperazine ring and various functional groups that contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrimidine ring : Contributes to the compound's electrophilic nature.
- Piperazine moiety : Enhances solubility and biological interactions.
- Bromine substitution : Increases reactivity, making it suitable for various chemical transformations.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme and receptor inhibitor. Its potential applications include:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of specific kinases involved in cell signaling pathways, which could lead to antiproliferative effects against cancer cells.
- Neurological Disorders : It may serve as a therapeutic agent targeting neurological disorders due to its ability to modulate biological pathways.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, indicating potential for further exploration in this area .
Enzyme Inhibition Studies
A series of studies have focused on the inhibitory effects of this compound on various kinases. For instance, it has been suggested that the compound can inhibit kinases involved in cancer cell proliferation:
| Kinase Target | IC50 Value (nM) | Effect |
|---|---|---|
| PfGSK3 | 698 ± 66 | Inhibition of growth in malaria parasites |
| PfPK6 | Not Determined | Potential target for antimalarial therapies |
Case Studies
- Cancer Therapy : In vitro studies demonstrated that this compound effectively inhibits cancer cell lines by targeting specific signaling pathways. The antiproliferative effects were measured using cell viability assays, highlighting its potential as an anticancer agent.
- Neurological Applications : Research indicated that the compound interacts with neurotransmitter receptors, suggesting a role in modulating neurochemical pathways. This could be beneficial in developing treatments for conditions such as depression or anxiety disorders.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Binding to active sites on kinases , leading to their inhibition.
- Modulation of signaling cascades , which can alter cellular responses and affect proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the bromopyrimidine core can be prepared via halogenation of a pyrimidine precursor using phosphorus oxybromide (POBr₃) under reflux conditions. Subsequent piperazine coupling may require a Buchwald–Hartwig amination or Ullmann-type reaction, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 80–100°C . Solvent choice (e.g., dichloromethane or DMF) and base (e.g., triethylamine) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) validate molecular weight and substituent positions. The bromine atom’s deshielding effect on adjacent protons is a key NMR marker .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm assesses purity (>95% required for biological assays).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the piperazine-pyrimidine linkage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in binding data for this compound’s interaction with kinase targets?
- Methodological Answer : Discrepancies in binding affinity (e.g., IC₅₀ variations across assays) may arise from assay conditions (e.g., ATP concentration in kinase assays). To address this:
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with fluorescence polarization (FP) for equilibrium binding measurements.
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) as internal controls to validate assay conditions .
- Molecular Dynamics (MD) Simulations : Model the compound’s binding mode to identify conformational flexibility in the bromopyrimidine group that may affect affinity .
Q. How does the 5-bromo substituent influence bioactivity compared to non-halogenated or fluoro analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with Cl, F, or H at the 5-position and compare inhibitory potency against target enzymes (e.g., tyrosine kinases). Bromine’s electronegativity and steric bulk often enhance target binding but may reduce solubility.
- Metabolic Stability Assays : Incubate compounds with liver microsomes (human/rat) to assess bromine’s impact on oxidative metabolism. LC-MS/MS quantifies parent compound degradation over time .
- Crystallographic Comparisons : Overlay X-ray structures of brominated vs. non-brominated analogs to identify halogen bonding interactions with active-site residues .
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption. A Papp value >1 × 10⁻⁶ cm/s suggests favorable permeability .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis (human plasma, 37°C) to quantify unbound fraction. High PPB (>90%) may limit bioavailability .
- CYP450 Inhibition Screening : Incubate with CYP3A4/2D6 isoforms and monitor metabolite formation via LC-MS. Bromine’s electron-withdrawing effects may reduce CYP affinity compared to methyl or ethyl analogs .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design for Pd-catalyzed coupling reactions identifies optimal Pd(OAc)₂ (0.5–2 mol%) and ligand ratios .
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time, minimizing over-reaction byproducts.
- Recrystallization : Ethanol/water mixtures often yield high-purity crystals, avoiding costly chromatography for scale-up .
Q. What computational tools predict the compound’s off-target effects in biological systems?
- Methodological Answer :
- Phylogenetic Analysis : Use tools like Schrödinger’s Target Prediction to identify kinases with homologous ATP-binding pockets.
- Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC-MS to map off-target interactions in cell lysates .
- Machine Learning Models : Train random forest classifiers on ChEMBL data to predict toxicity endpoints (e.g., hERG inhibition) based on molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
